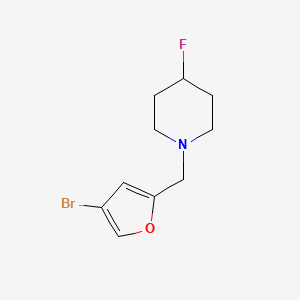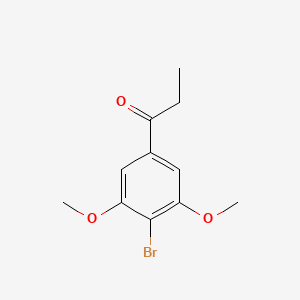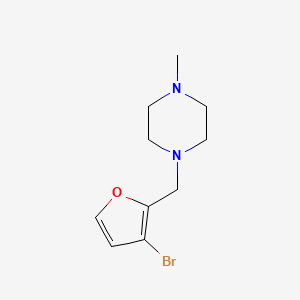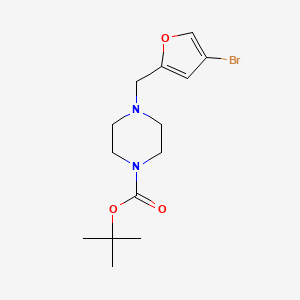
1-((4-Bromofuran-2-yl)methyl)-4-fluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Bromofuran-2-yl)methyl)-4-fluoropiperidine is an organic compound that features a piperidine ring substituted with a fluorine atom and a bromofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromofuran-2-yl)methyl)-4-fluoropiperidine typically involves the following steps:
Formation of the Bromofuran Moiety: The bromofuran component can be synthesized through bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment to Piperidine: The bromofuran is then reacted with 4-fluoropiperidine. This step often involves a nucleophilic substitution reaction where the bromine atom is replaced by the piperidine nitrogen.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Catalysts and Solvents: Use of catalysts like palladium or copper to facilitate the coupling reactions.
Reaction Conditions: Optimized temperature and pressure conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((4-Bromofuran-2-yl)methyl)-4-fluoropiperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted furan.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products:
Oxidation: Furanones.
Reduction: Hydrogen-substituted furans.
Substitution: Various substituted furans depending on the nucleophile used.
Applications De Recherche Scientifique
1-((4-Bromofuran-2-yl)methyl)-4-fluoropiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-((4-Bromofuran-2-yl)methyl)-4-fluoropiperidine exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting neurotransmission or metabolic processes.
Comparaison Avec Des Composés Similaires
1-((4-Bromofuran-2-yl)methyl)-4,4-difluoropiperidine: Similar structure but with an additional fluorine atom.
1-((4-Chlorofuran-2-yl)methyl)-4-fluoropiperidine: Chlorine substituted instead of bromine.
Uniqueness:
Reactivity: The presence of both bromine and fluorine atoms provides unique reactivity patterns.
Applications: Specific applications in medicinal chemistry due to its distinct pharmacophore.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Propriétés
IUPAC Name |
1-[(4-bromofuran-2-yl)methyl]-4-fluoropiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO/c11-8-5-10(14-7-8)6-13-3-1-9(12)2-4-13/h5,7,9H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYVALNKFICOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)CC2=CC(=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














